4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]-3-buten-2-one
Description
4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]-3-buten-2-one is a sulfur-containing enone derivative characterized by a conjugated system of a ketone, a dimethylamino group, and a 4-methylphenylsulfanyl substituent.
Properties
IUPAC Name |
(Z)-4-(dimethylamino)-3-(4-methylphenyl)sulfanylbut-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-5-7-12(8-6-10)16-13(11(2)15)9-14(3)4/h5-9H,1-4H3/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRNZLZIGPMMBK-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=CN(C)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S/C(=C\N(C)C)/C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]-3-buten-2-one typically involves the reaction of 4-methylthiophenol with 4-dimethylaminobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]-3-buten-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or sulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]-3-buten-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]-3-buten-2-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity and Stability: The methylphenylsulfanyl group in the target compound is electron-donating, which may enhance the stability of the conjugated system compared to the chlorophenylsulfanyl analog (electron-withdrawing Cl) . This difference could influence solubility, redox behavior, and interaction with biological targets.
Structural vs. Functional Analogues: The triazine-based herbicide (C₁₅H₁₈N₄O₆S) shares a sulfonyl group with the target compound but diverges significantly in core structure and application. This highlights the specificity of the enone scaffold for non-agrochemical uses .
Synthetic Utility: The chloro-substituted analog (C₁₂H₁₄ClNOS) has been referenced in crystallography studies, suggesting that the target compound (with a methyl group) could similarly serve as a ligand or building block in coordination chemistry .
Biological Activity
Overview
4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]-3-buten-2-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including a dimethylamino group and a methylphenyl sulfanyl group, suggest diverse mechanisms of action that warrant detailed investigation.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₇NOS
- CAS Number : 1341744-41-9
- Molecular Weight : 239.35 g/mol
The compound's structure allows for various chemical reactions, including oxidation and reduction, which can influence its biological activity.
Antimicrobial Properties
Research indicates that this compound has exhibited significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms.
Anticancer Activity
Several studies have explored the anticancer properties of this compound. It has been shown to inhibit the growth of various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism appears to involve the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
The biological effects of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Modulation : The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with enzymes, potentially inhibiting their activity.
- Redox Reactions : The sulfanyl group may participate in redox reactions, affecting cellular oxidative stress pathways.
Study 1: Anticancer Efficacy
In a recent study, this compound was tested against A549 and HeLa cell lines. The results indicated a dose-dependent inhibition of cell viability with IC50 values of approximately 15 µM for A549 cells and 20 µM for HeLa cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | Moderate | Significant |
| 4-(Dimethylamino)phenyl acrylate | Similar | Low | Moderate |
| 4-Methyl-N-(4-methylphenyl)benzene sulfonamide | Different | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
